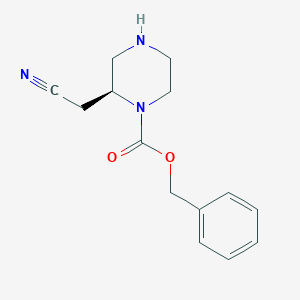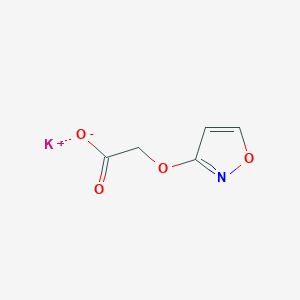
Potassium 2-(1,2-oxazol-3-yloxy)acetate
Vue d'ensemble
Description
Potassium 2-(1,2-oxazol-3-yloxy)acetate is a chemical compound with the CAS Number: 1803599-40-7 . Its molecular weight is 181.19 and its molecular formula is C5H4KNO4 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for Potassium 2-(1,2-oxazol-3-yloxy)acetate is 1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 . The InChI key is NUFSZBJCKJWCKA-UHFFFAOYSA-M .Applications De Recherche Scientifique
- Field : Synthetic Organic Chemistry
- Application : Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
- Method : Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
- Results : Oxazoline-based ring structures are noticeable for their biological activities .
- Field : Medicinal Chemistry
- Application : Oxazole derivatives have been synthesized and examined for their antibacterial potential .
- Method : A series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized .
- Results : The synthesized compounds showed potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .
Synthesis of Oxazolines
Biological Activities of Oxazole Derivatives
- Transition-Metal-Free Strategy of [3 + 2] Cycloaddition
- Field : Synthetic Organic Chemistry
- Application : A transition-metal-free strategy of [3 + 2] cycloaddition between 1,2-benzisoxazole and azaoxyallyl cation was reported .
- Method : The reaction was carried out in the presence of 2 equiv. of Na2CO3 as the base in hexafluoroisopropanol (HFIP) .
- Results : It was observed that electron deficient group on 1,2-benzisoxazole offered good to excellent yields of oxazoline .
- Transition-Metal-Free Strategy of [3 + 2] Cycloaddition
- Field : Synthetic Organic Chemistry
- Application : A transition-metal-free strategy of [3 + 2] cycloaddition between 1,2-benzisoxazole and azaoxyallyl cation was reported .
- Method : The reaction was carried out in the presence of 2 equiv. of Na2CO3 as the base in hexafluoroisopropanol (HFIP) .
- Results : It was observed that electron deficient group on 1,2-benzisoxazole offered good to excellent yields of oxazoline .
Safety And Hazards
Propriétés
IUPAC Name |
potassium;2-(1,2-oxazol-3-yloxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSZBJCKJWCKA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1OCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(1,2-oxazol-3-yloxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



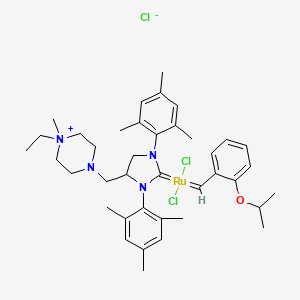

![2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1449479.png)
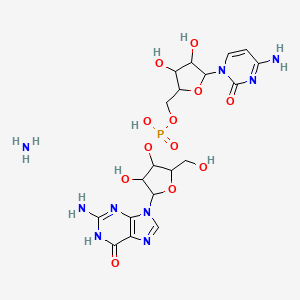


![6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one](/img/structure/B1449488.png)
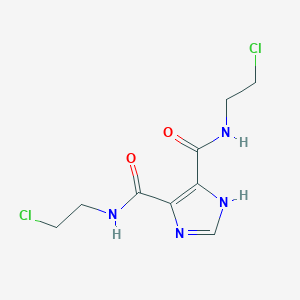
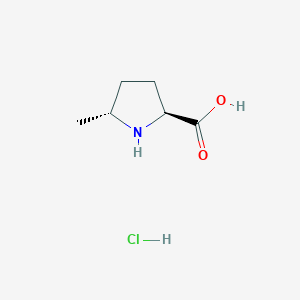
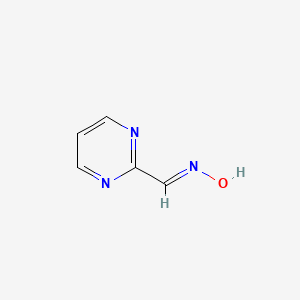
![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)

